Stereochemical Purity: Defined (R)-Configuration vs. Racemic or (S)-Enantiomer Analogs
tert-Butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate is specified as the single (R)-enantiomer with a defined stereocenter at the 3-position of the pyrrolidine ring, denoted by the (+)-descriptor . In contrast, the racemic mixture (CAS 147459-52-7) contains a 1:1 ratio of (R) and (S) enantiomers, and the (S)-enantiomer (CAS 927652-04-8) represents the opposite stereoisomer [1]. Using a racemic mixture in stereospecific reactions typically results in a maximum theoretical yield of 50% of the desired diastereomer, doubling material costs and necessitating costly chiral separation . The (R)-enantiomer is specifically utilized in the synthesis of PIM kinase inhibitors, where stereochemistry is critical for target binding [2].
| Evidence Dimension | Stereochemical Purity |
|---|---|
| Target Compound Data | Single (R)-enantiomer; (+)- optical rotation |
| Comparator Or Baseline | Racemic mixture (CAS 147459-52-7): 50:50 mixture of (R) and (S) enantiomers; (S)-enantiomer (CAS 927652-04-8): Single (S)-enantiomer |
| Quantified Difference | Target is 100% (R)-enantiomer; racemic mixture contains only 50% (R)-enantiomer |
| Conditions | Vendor specifications and CAS registry data |
Why This Matters
For procurement, selecting the pre-defined (R)-enantiomer eliminates the 50% yield loss and subsequent purification steps inherent in using a racemic mixture, directly reducing cost and time in drug discovery workflows.
- [1] American Elements. (2026). CAS 147459-52-7: tert-Butyl (3-methylpyrrolidin-3-yl)carbamate. Retrieved from https://www.americanelements.com View Source
- [2] Array Biopharma Inc. (2012). WO2012154274A1 - Triazolopyridine compounds as pim kinase inhibitors. World Intellectual Property Organization. Retrieved from https://patents.google.com/patent/WO2012154274A1/en View Source
